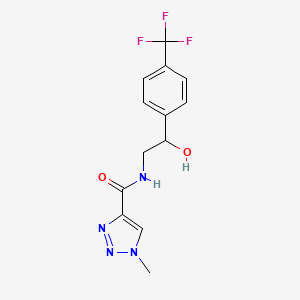
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C13H13F3N4O2 and its molecular weight is 314.268. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant case studies, emphasizing its role in drug discovery and therapeutic applications.
- Molecular Formula : C12H12F3N5O2
- Molecular Weight : 303.25 g/mol
- IUPAC Name : this compound
- SMILES Notation : CC(C(C(=O)N)N1=NN=C1C(=O)N(C)C(C(F)(F)F)=C(C(C(O)=O)=C(C(C(F)(F)F))=C(C(C(=O)N)=C(C(N)=C(C(=O)N))=C(C(=O)N))=C(C(N)=C(C(=O)N))=C(C(=O)N))
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Research indicates that triazole derivatives can possess significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi .
- Anticancer Properties : Triazole derivatives have been investigated for their anticancer potential. Studies demonstrate that they can inhibit cell proliferation in various cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range . The mechanism often involves induction of apoptosis and inhibition of specific molecular targets related to cancer cell growth.
1. Antimicrobial Efficacy
A study focusing on the synthesis of triazole derivatives reported that certain compounds demonstrated significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 3.1 mg/mL . The structural modifications of the triazole ring were crucial for enhancing activity.
2. Anticancer Activity
In a recent investigation, a series of triazole-based compounds were evaluated for their antiproliferative effects on human cancer cell lines. The study found that specific derivatives induced apoptosis through activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death in targeted cancer cells . The most potent compounds exhibited IC50 values ranging from 57 nM to 68 nM against various cancer types.
3. Mechanistic Insights
The biological mechanisms underlying the activity of triazole derivatives include:
- Inhibition of Enzymatic Activity : Many triazoles inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which are implicated in cancer progression and inflammation .
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in the G0/G1 phase, preventing further proliferation of cancer cells .
Data Tables
属性
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O2/c1-20-7-10(18-19-20)12(22)17-6-11(21)8-2-4-9(5-3-8)13(14,15)16/h2-5,7,11,21H,6H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFUELNKQWMNAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













